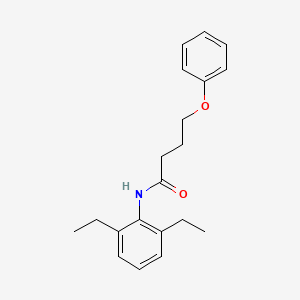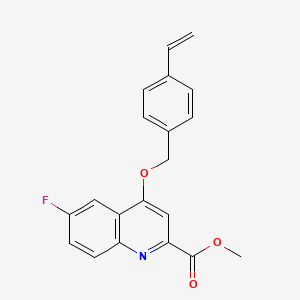
Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate” is a chemical compound with the molecular formula C20H16FNO3 and a molecular weight of 337.35. It belongs to the family of quinolines, which are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, has been a subject of research for many years. Various methods have been developed, including green and clean syntheses using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a quinoline core, a common structure in many biologically active compounds . The quinoline core is modified by the incorporation of a fluorine atom at the 6-position and a vinylbenzyl group at the 4-position via an oxygen atom.Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely involve the quinoline core and the functional groups attached to it. The fluorine atom at the 6-position and the vinylbenzyl group at the 4-position could potentially be involved in various chemical reactions .Aplicaciones Científicas De Investigación
Efficient Synthesis Routes
A novel approach to synthesize quinoline-2-carboxylate derivatives, including those with fluoro substituents, has been developed through a rhodium-catalyzed oxidative [5+1] annulation process. This method allows for the inclusion of various functional groups, showcasing the compound's versatility in synthesis and potential pharmaceutical applications (Wang et al., 2018).
Fluorophores in Biochemistry and Medicine
Quinoline derivatives, known for their efficient fluorophore properties, are widely utilized in biochemistry and medicine. Their application in studying biological systems, including DNA fluorophores, highlights their significance in research aimed at developing sensitive and selective compounds for bioanalytical purposes (Aleksanyan & Hambardzumyan, 2013).
Electrochemical Studies
Electrochemical studies on related quinoline carboxylic acid derivatives provide insights into their reduction mechanisms and potential applications in electroanalytical methods. These studies contribute to understanding the compound's properties and applications in developing new analytical techniques (Srinivasu et al., 1999).
Synthesis and Transformations for Biological Applications
Research on the synthesis and transformations of quinoline derivatives, aiming at generating new compounds, explores their potential as antioxidants and radioprotectors. This line of investigation opens avenues for their application in therapeutic contexts, particularly in mitigating oxidative stress and radiation damage (Aleksanyan & Hambardzumyan, 2013).
Photoluminescent Properties for Material Science
The synthesis and characterization of quinoline derivatives with photoluminescent properties indicate their utility in material science, especially in the development of organic light-emitting diodes (OLEDs). These compounds exhibit a range of emission colors, demonstrating their potential in creating advanced photoluminescent materials for various technological applications (Li et al., 2011).
Direcciones Futuras
The future directions in the research of “Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate” and similar compounds could involve the development of more efficient and environmentally friendly synthesis methods, exploration of their biological activities, and their potential applications in medicinal and industrial chemistry .
Propiedades
IUPAC Name |
methyl 4-[(4-ethenylphenyl)methoxy]-6-fluoroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3/c1-3-13-4-6-14(7-5-13)12-25-19-11-18(20(23)24-2)22-17-9-8-15(21)10-16(17)19/h3-11H,1,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLKCNPVRUUMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=C(C=C3)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-fluorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2676697.png)
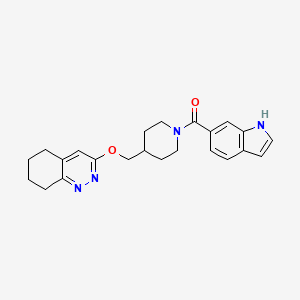
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2676700.png)
![5-[5-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2676701.png)
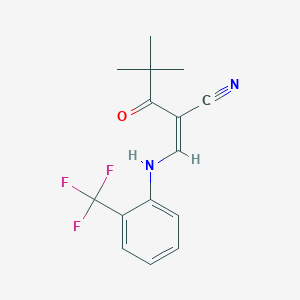


![1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2676709.png)
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2676712.png)
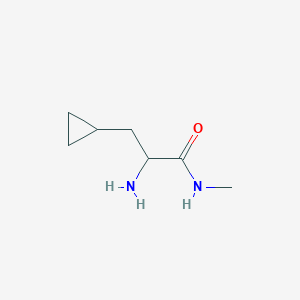
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2676714.png)
![2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2676716.png)

